D-(+)-Turanose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

麦芽糖醇可以通过化学和生物方法生产。 一种常见的方法是使用淀粉蔗糖酶,这种酶催化蔗糖合成麦芽糖醇 . 反应条件通常包括蔗糖的水溶液,用淀粉蔗糖酶处理以生产高纯度麦芽糖醇 . 工业生产方法也利用酶促过程来确保麦芽糖醇的高效和可扩展生产 .

化学反应分析

麦芽糖醇会发生各种化学反应,包括水解、氧化和还原。 在胃肠道中,麦芽糖醇比较稳定,不会发生明显的水解 . 在人工小肠环境中,麦芽糖醇在4小时后蔗糖水解36%的情况下降解约18% . 麦芽糖醇还参与非酶褐变反应和动态蒸汽吸附 . 这些反应中常用的试剂和条件包括酸性或碱性环境以及升高的温度 . 从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

Physicochemical Properties

Turanose exhibits several physicochemical properties that enhance its utility as a sweetener:

| Property | Turanose | Sucrose | Isomaltulose | Erythritol | Tagatose |

|---|---|---|---|---|---|

| Solubility (g/100g) | 223.94 ± 0.28 | 222.93 ± 1.71 | 59.67 ± 0.67 | 62.29 ± 0.07 | 146.73 ± 1.99 |

| Hydrolysis in simulated digestion (%) | 18% (after 4h) | 36% (after 4h) | N/A | N/A | N/A |

| Taste | Mild | Sweet | Sweet | Sweet | Sweet |

This table illustrates that turanose has similar solubility to sucrose but demonstrates significantly lower hydrolysis during digestion, potentially making it a better option for maintaining stable sweetness in food products .

Health Benefits and Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of turanose, particularly in macrophage models:

- Cell Viability : Turanose treatment increased cell viability in Raw 264.7 macrophages.

- Nitric Oxide Production : Turanose significantly suppressed nitric oxide production induced by lipopolysaccharides (LPS) and glucose, demonstrating its potential to mitigate inflammation .

- Cytokine Regulation : Turanose treatment led to decreased mRNA levels of pro-inflammatory cytokines IL-1β and IL-18, suggesting its utility as a dietary supplement for preventing metabolic diseases .

Applications in Food Science

D-(+)-Turanose is being researched as a potential functional sweetener and bulking agent due to its favorable properties:

- Sweetness Replacement : It can replace sucrose without compromising taste or texture, making it suitable for low-calorie and diabetic-friendly products .

- Food Processing : Turanose's stability under various conditions makes it a candidate for use in baked goods, beverages, and dairy products .

Case Study 1: Anti-inflammatory Effects in Macrophages

A study investigated the effects of turanose on inflammatory responses in Raw 264.7 macrophages. Results indicated that turanose reduced nitric oxide production and inflammatory mediator expression significantly compared to glucose treatments, highlighting its potential therapeutic applications .

Case Study 2: Functional Sweetener Development

Research focused on the physicochemical properties of turanose compared to other sugars showed that it could serve as an effective sucrose substitute in food products while providing additional health benefits due to its low glycemic index and non-cariogenic nature .

作用机制

麦芽糖醇通过参与细胞内碳水化合物信号传导发挥作用。 它通过蔗糖转运蛋白的作用被高等植物吸收,可被各种生物体用作碳源 . 除了在信号转导中的作用外,麦芽糖醇还促进细胞呼吸和调节炎症 . 这些过程中涉及的分子靶点和途径包括蔗糖转运蛋白和与碳水化合物代谢相关的各种信号通路 .

与相似化合物的比较

麦芽糖醇与其他二糖类似,如蔗糖、海藻糖、麦芽糖醇、乳糖醇和异麦芽糖醇 . 它在α-1,3糖苷键方面是独一无二的,这使它与其他具有不同糖苷键的二糖区别开来 . 与蔗糖相比,麦芽糖醇的热量值和血糖指数更低,使其成为代谢紊乱患者的合适替代品 . 此外,麦芽糖醇具有防龋作用,进一步突出了其在类似化合物中的独特性 .

相似化合物的比较

Turanose is similar to other disaccharides such as sucrose, trehalulose, maltulose, leucrose, and isomaltulose . it is unique in its α-1,3 glycosidic bond, which distinguishes it from other disaccharides that have different glycosidic linkages . Compared to sucrose, turanose has a lower calorific value and glycemic index, making it a suitable alternative for individuals with metabolic disorders . Additionally, turanose has anti-cariogenic properties, which further highlight its uniqueness among similar compounds .

生物活性

D-(+)-Turanose, a disaccharide composed of glucose and fructose, is a structural isomer of sucrose. It has garnered attention in recent years due to its potential biological activities, particularly its anti-inflammatory properties and its implications for metabolic health. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

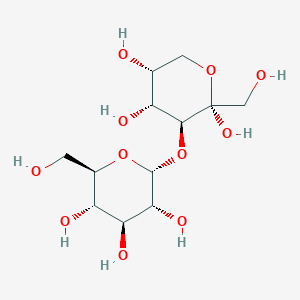

Chemical Structure and Properties

This compound is classified as a 3-O-α-D-glucosyl-D-fructose. The unique configuration of this sugar influences its interaction with biological systems, particularly in modulating metabolic and inflammatory pathways.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. A notable study conducted on Raw 264.7 macrophages revealed that turanose treatment significantly suppressed the production of nitric oxide (NO) and the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Key Findings:

- Nitric Oxide Production : Turanose reduced NO production by 30% to 42% in macrophages treated with lipopolysaccharide (LPS) and glucose .

- Cytokine Expression : The mRNA levels of interleukin (IL)-1β and IL-18 were decreased by up to 91% in turanose-treated groups compared to glucose controls .

The implications of these findings suggest that turanose could serve as a therapeutic functional sweetener with potential applications in managing inflammatory diseases.

Metabolic Implications

In addition to its anti-inflammatory properties, this compound has been investigated for its effects on metabolic health. Increased sugar consumption is linked to obesity-related disorders, prompting research into alternative sweeteners like turanose that may mitigate these risks.

Case Study: Metabolic Health

In a controlled study, turanose was shown to improve metabolic parameters in animal models. Mice administered turanose exhibited better glucose tolerance and lower body weight gain compared to those consuming standard sugars .

Toxicological Studies

To assess the safety profile of this compound, acute and subchronic toxicity studies were performed on ICR mice. Results indicated no significant adverse effects on liver or kidney function at doses up to 7 g/kg body weight over 13 weeks . This suggests that turanose is well-tolerated and may be safe for human consumption.

Summary of Research Findings

属性

CAS 编号 |

547-25-1 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC 名称 |

1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2 |

InChI 键 |

RULSWEULPANCDV-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O |

熔点 |

168 °C |

Key on ui other cas no. |

547-25-1 |

物理描述 |

Solid |

溶解度 |

1000 mg/mL at 25 °C |

同义词 |

3-O-alpha-D-glucopyranosyl-D-fructose turanose turanose, d- |

产品来源 |

United States |

Q1: Does D-(+)-Turanose exhibit any notable interactions with biological systems?

A1: Yes, research suggests this compound plays a role in the growth and metabolism of various organisms. For instance, it serves as a carbon source for certain bacteria like Lactobacillus salivarus and Lactobacillus fructivorans found in fermenting bananas. [] Additionally, it influences the virulence and morphology of the fungal pathogen Candida albicans, impacting the expression of genes involved in filamentation and the secretion of cell wall components. []

Q2: Are there any studies investigating the effect of this compound on bone health?

A2: Research indicates that this compound might be involved in bone metabolism. A study using the human osteoblast cell line hFOB 1.19 revealed that the cells utilized this compound for growth under both normoxic and hypoxic conditions. This suggests a potential role for this compound in bone cell energy production and metabolism, especially in low-oxygen environments often associated with bone fracture healing. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the anomeric equilibrium of this compound in water. [] This technique provides valuable information about the structure and conformation of the molecule in solution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。